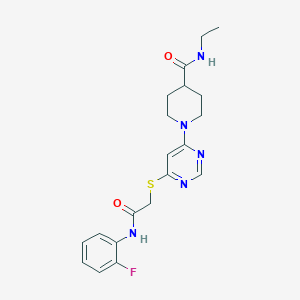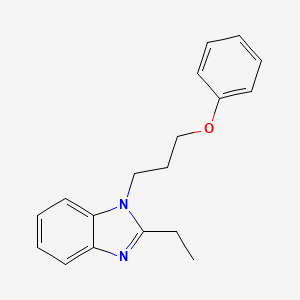
5,5-Difluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluorohexanoic acid: is an organic compound with the molecular formula C6H10F2O2 . It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). The compound is notable for having two fluorine atoms attached to the fifth carbon in the hexanoic acid chain, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Difluorohexanoic acid can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylates.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Ketones, carboxylates
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Difluorohexanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its incorporation into biomolecules can help elucidate the role of fluorine in biological activity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,5-Difluorohexanoic acid involves its interaction with molecular targets through its carboxyl and fluorine groups. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluoropentanoic acid: Similar structure but with fluorine atoms on the fourth carbon, leading to different reactivity and applications.
6,6-Difluoroheptanoic acid: Longer carbon chain with fluorine atoms on the sixth carbon, affecting its physical and chemical properties.
Uniqueness: 5,5-Difluorohexanoic acid is unique due to the specific positioning of fluorine atoms on the fifth carbon, which imparts distinct chemical properties such as increased acidity and altered reactivity compared to non-fluorinated or differently fluorinated analogs. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5,5-difluorohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(7,8)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFHPZLBFISOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate](/img/structure/B2499978.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2499981.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)
